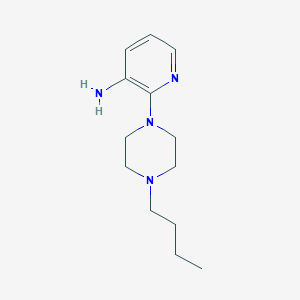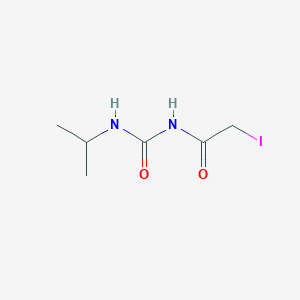
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide: is an organic compound with the molecular formula C₆H₁₁IN₂O₂. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom, and the nitrogen atom is substituted with a propan-2-ylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide typically involves the iodination of an appropriate precursor. One common method is the reaction of acetamide with iodine and a suitable base, followed by the introduction of the propan-2-ylcarbamoyl group. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Acetamide, iodine, propan-2-ylamine
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Thiols (e.g., cysteine), amines (e.g., methylamine), under mild conditions (room temperature, neutral pH)
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride, under anhydrous conditions
Major Products:
Substitution: Thiol-substituted acetamides, amine-substituted acetamides
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is employed in biochemical studies to modify proteins and peptides. It is used to alkylate cysteine residues, preventing the formation of disulfide bonds and stabilizing protein structures.
Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide exerts its effects primarily through the alkylation of thiol groups in proteins and peptides. The iodine atom acts as an electrophile, reacting with the nucleophilic thiol group of cysteine residues. This covalent modification prevents the formation of disulfide bonds, thereby altering the protein’s structure and function. The compound’s mechanism of action involves:
Molecular Targets: Cysteine residues in proteins
Pathways Involved: Disruption of disulfide bond formation, inhibition of enzyme activity
Vergleich Mit ähnlichen Verbindungen
Iodoacetamide: Similar structure but lacks the propan-2-ylcarbamoyl group. Used for similar applications in protein modification.
Chloroacetamide: Contains a chlorine atom instead of iodine. Less reactive compared to iodoacetamide.
Bromoacetamide: Contains a bromine atom instead of iodine. Intermediate reactivity between chloroacetamide and iodoacetamide.
Uniqueness: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is unique due to the presence of the propan-2-ylcarbamoyl group, which enhances its reactivity and specificity towards certain biological targets. This makes it a valuable tool in biochemical and medical research.
Eigenschaften
CAS-Nummer |
6267-46-5 |
|---|---|
Molekularformel |
C6H11IN2O2 |
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
2-iodo-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H11IN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
BGXCISHKTSVLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


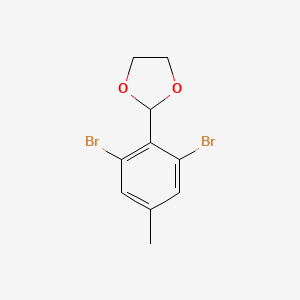
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
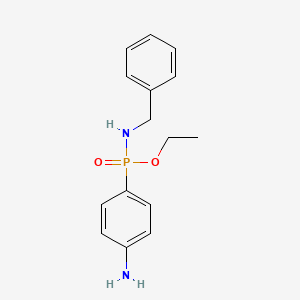
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
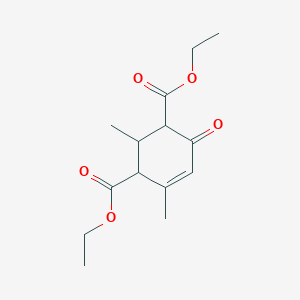

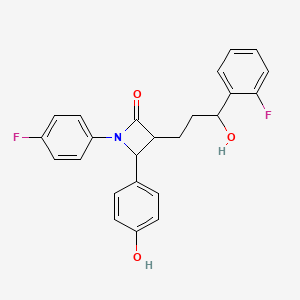
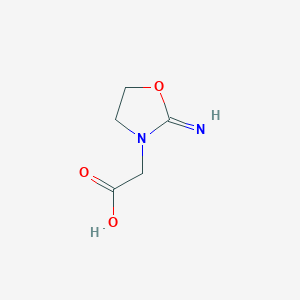
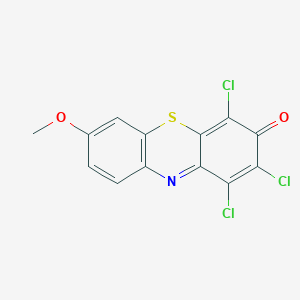
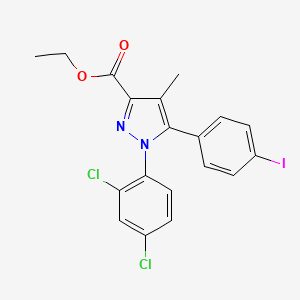
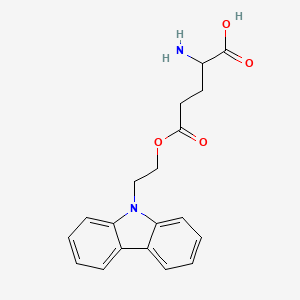
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
